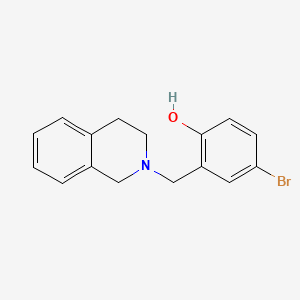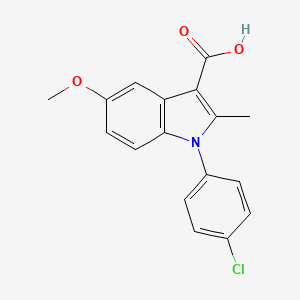
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol is a complex organic compound that features a bromine atom, a phenol group, and a dihydroisoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit various biological activities.
Indole derivatives: These compounds also have a heterocyclic structure and are known for their diverse biological activities.
Uniqueness
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol is unique due to the presence of the bromine atom and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
IUPAC Name |
4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c17-15-5-6-16(19)14(9-15)11-18-8-7-12-3-1-2-4-13(12)10-18/h1-6,9,19H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAFVYVCEKQUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5633271.png)
![1-cyclopentyl-N-[3-(2-ethylimidazol-1-yl)propyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5633283.png)
![8-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5633284.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-ethyl-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5633297.png)
![1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B5633304.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B5633308.png)


![{(3R*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-[(dimethylamino)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5633341.png)
![2-[4-(1-piperidinylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5633353.png)
![4-amino-12,12-dimethyl-5-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5633357.png)
![3-[5-BROMO-2-(METHYLAMINO)PHENYL]-1,2-DIHYDROQUINOXALIN-2-ONE](/img/structure/B5633364.png)
![(3R)-3,4,4-trimethyl-1-({1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5633370.png)
![[(4aS,7aR)-1-(1,2,4-oxadiazol-3-ylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone](/img/structure/B5633378.png)
